N-phenyl-2-[(phenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
N-PHENYL-2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thiophene derivative with an amine and a phenylacetamide under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or acidic/basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thiophene derivatives
Scientific Research Applications
N-PHENYL-2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-PHENYL-2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Properties
Molecular Formula |
C24H24N2O2S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-phenyl-2-[(2-phenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C24H24N2O2S/c27-21(16-17-10-4-1-5-11-17)26-24-22(19-14-8-3-9-15-20(19)29-24)23(28)25-18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-16H2,(H,25,28)(H,26,27) |
InChI Key |
MHJUIIIXJREMHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=C3)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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